110786-77-1
Description
Historical Context and Discovery as an Endocrine Hormone
The journey of secretin is fundamental to the history of endocrinology. In 1902, British physiologists Sir William M. Bayliss and Ernest H. Starling conducted a landmark experiment on a dog. nih.govbritannica.com They observed that introducing dilute hydrochloric acid into a denervated segment of a dog's duodenum stimulated the pancreas to secrete a bicarbonate-rich fluid. britannica.comebsco.com This demonstrated that a chemical substance, not a nerve reflex, was responsible for signaling the pancreas. ebsco.com They named this substance "secretin." britannica.com
This discovery was revolutionary, as it introduced the concept of chemical messengers that travel through the bloodstream to act on distant organs. nih.govtandfonline.com In 1905, Starling coined the term "hormone" (from the Greek word meaning "to set in motion") to describe these substances, with secretin being the first to be identified. nih.govebsco.com The subsequent isolation, purification, and synthesis of secretin in the 1960s, followed by the development of radioimmunoassays in the 1970s, further solidified its status as an endocrine hormone and enabled more precise studies of its function. nih.govtandfonline.com
Significance of Canine Secretin as a Research Modulator in Gastrointestinal Biology
Canine secretin is a vital tool in experimental physiology, particularly for elucidating the complex mechanisms of the upper gastrointestinal tract. As an endocrine hormone, it is secreted by S-cells in the duodenum in response to acidic chyme from the stomach. britannica.comnih.gov Its primary and most studied function is the stimulation of pancreatic ductal cells to release a large volume of fluid rich in bicarbonate. glpbio.combritannica.com This action is critical for neutralizing gastric acid in the duodenum, creating an optimal pH environment for digestive enzymes. britannica.com
Research utilizing canine models has been instrumental in understanding these processes. Studies in dogs have shown that secretin:
Stimulates Pancreatic Secretion: It potently increases the flow of pancreatic juice and its bicarbonate content. nih.govcapes.gov.br
Inhibits Gastric Acid Secretion: Secretin acts as an "enterogastrone," a hormone that inhibits stomach acid production. It does this in part by suppressing the release of gastrin, another key digestive hormone. ebsco.comcambridge.orgphysiology.org
Regulates Gastric Emptying: It plays a physiological role in controlling the rate at which the stomach empties its contents into the intestine. physiology.orglww.com
Influences Gastric Mucosal Barrier: Canine secretin has been shown to increase the paracellular resistance in gastric epithelial cells, suggesting a role in maintaining the integrity of the stomach lining. This effect is mediated through a Src kinase-dependent pathway. targetmol.comphysiology.org
The use of canine secretin in research allows for controlled investigations into these individual effects and their interplay, which is crucial for building comprehensive models of digestive physiology. cambridge.orgresearchgate.net
Overview of Research Trajectories and Academic Contributions
Research involving canine secretin has evolved from foundational discoveries to detailed molecular and physiological investigations. Early work focused on establishing its existence and primary role in pancreatic secretion. britannica.comtandfonline.com The purification and sequencing of canine secretin in 1987 was a significant milestone, revealing its specific amino acid structure. nih.govbioscientifica.com
| Sequence |
|---|
| His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val |
This allowed for comparative studies with secretin from other species, such as porcine and human, highlighting evolutionary conservation and differences. nih.govbioscientifica.com For instance, canine secretin differs from porcine secretin by a substitution of Glutamic acid for Aspartic acid at position 15. nih.gov Despite this, it shows equal potency in stimulating pancreatic flow in bioassays. nih.gov
Subsequent research has employed canine secretin and canine models to explore more nuanced aspects of its function:
Neurohormonal Regulation: Studies have investigated the interplay between secretin and the nervous system, particularly the vagus nerve, in controlling pancreatic secretion. Research indicates that while the cholinergic tone of the vagus nerve does not affect the release of secretin, it does modulate the pancreas's response to it. researchgate.netnih.gov
Cellular Mechanisms: At the cellular level, research on canine gastric monolayers has identified specific signaling pathways, such as the Src kinase pathway, through which secretin exerts its effects on epithelial permeability. physiology.orgchemsrc.com
Physiological Feedback Loops: Experiments in conscious dogs have clarified secretin's role as a physiological regulator that provides negative feedback on gastric function, slowing emptying and acid output in response to a meal. physiology.orgresearchgate.net
These research trajectories, built on early discoveries, have cemented the importance of canine secretin as a fundamental modulator in gastrointestinal biology, with contributions spanning from basic physiology to molecular endocrinology. researchgate.netamegroups.org
Properties
CAS No. |
110786-77-1 |
|---|---|
Molecular Formula |
C₁₃₁H₂₂₂N₄₄O₄₁ |
Molecular Weight |
3069.43 |
sequence |
One Letter Code: HSDGTFTSELSRLRESARLQRLLQGLV-NH2 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Receptor Binding and Signal Transduction Pathways
The biological effects of Canine Secretin are initiated by its binding to a specific cell surface receptor, which triggers a cascade of intracellular events. This process involves complex interactions with G-proteins and the activation of multiple signaling pathways, including a non-canonical pathway involving Src kinase.
While the canonical signaling pathway for secretin involves G-protein-mediated cyclic AMP (cAMP) production, research has uncovered a distinct, Src-dependent signaling mechanism in certain target cells. In canine gastric epithelial cell monolayers, secretin has been shown to regulate paracellular permeability through a pathway dependent on Src, a non-receptor tyrosine kinase. physiology.org
Studies using these monolayers demonstrated that basolateral application of secretin induced a dose-dependent increase in electrical resistance, indicating a tightening of the paracellular barrier. physiology.org This physiological response was abolished by the application of PP2, a selective inhibitor of the Src family of kinases, but not by its inactive isomer, PP3. physiology.org Further investigation revealed that secretin rapidly and dose-dependently induces the activating phosphorylation of Src at its tyrosine 416 residue (Tyr416). physiology.org This phosphorylation event, which is a hallmark of Src activation, was also blocked by PP2. physiology.org These findings establish that Src kinase is a critical mediator of secretin's effects on gastric epithelial barrier function, representing a key signaling cascade in these target cells. physiology.org
| Experimental Observation | Methodology | Conclusion | Reference |
|---|---|---|---|
| Secretin increases transepithelial electrical resistance in canine gastric monolayers. | Resistance monitoring on Transwell filter inserts. | Secretin enhances gastric epithelial barrier function. | physiology.org |
| The Src kinase inhibitor PP2 abolishes the secretin-induced resistance increase. | Application of selective kinase inhibitors (PP2, PP3). | The effect of secretin on barrier function is Src-dependent. | physiology.org |
| Secretin induces rapid tyrosine phosphorylation of Src at Tyr416. | Western blot analysis using a site-specific phosphotyrosine antibody. | Secretin directly activates the Src kinase enzyme. | physiology.org |
The primary molecular target for secretin is the Secretin Receptor (SCTR), a member of the Class B (or secretin-glucagon receptor family) of G-protein coupled receptors (GPCRs). frontiersin.orgamegroups.orgwikipedia.orgpancreapedia.org These receptors are characterized by a large N-terminal extracellular domain that is crucial for ligand binding and a classic seven-transmembrane helix structure. bioscientifica.comtandfonline.com
Upon binding of secretin, the SCTR undergoes a conformational change that enables it to couple with and activate heterotrimeric G-proteins located at the inner leaflet of the plasma membrane. uniprot.org The SCTR primarily couples to the stimulatory G-protein, Gs. nih.govresearchgate.net Activation of Gs leads to the dissociation of its alpha subunit (Gαs), which in turn binds to and activates the primary downstream effector, adenylyl cyclase. uniprot.orgwikipedia.org In addition to its potent coupling to Gs, the secretin receptor has also been shown to couple to the Gq class of G-proteins, which leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium, although this response is generally less potent than cAMP stimulation. nih.gov
The activation of downstream effectors by the SCTR-G-protein complex leads to the generation of intracellular mediators known as second messengers. These small molecules amplify the initial signal and propagate it throughout the cell. nih.gov
The principal second messenger in the secretin signaling pathway is cyclic adenosine (B11128) monophosphate (cAMP). amegroups.orgnih.gov Following the activation of adenylyl cyclase by Gαs, this enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. wikipedia.orgnih.gov The resulting increase in intracellular cAMP concentration leads to the activation of cAMP-dependent protein kinase, commonly known as Protein Kinase A (PKA). amegroups.orgfrontiersin.org PKA is a key enzyme that phosphorylates a variety of downstream protein targets, including ion channels and transcription factors, thereby mediating the ultimate cellular responses to secretin. nih.govresearchgate.net
While cAMP is the dominant mediator, the coupling of the SCTR to Gq can also generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) through the activation of phospholipase C, leading to an increase in intracellular calcium (Ca2+) concentrations. nih.gov This Ca2+ signal can act as another second messenger, often working synergistically with the cAMP pathway. amegroups.org
The interaction between secretin and its receptor is a highly specific process of molecular recognition. nih.gov For Class B GPCRs like the SCTR, this engagement follows a two-step model. bioscientifica.compancreapedia.org
Initial Docking: The C-terminal region of the secretin peptide, which tends to form an alpha-helical structure, first binds to a hydrophobic cleft within the large N-terminal extracellular domain of the SCTR. pancreapedia.orgnih.gov This initial interaction serves to "capture" the hormone and position it correctly.
Receptor Activation: Following the initial docking, the N-terminal region of the secretin peptide interacts with the transmembrane helical bundle and extracellular loops of the receptor core. bioscientifica.comnih.gov This second interaction is critical for inducing the conformational change in the receptor that triggers G-protein coupling and activation. bioscientifica.comnih.gov
Studies involving mutagenesis and molecular modeling have identified key residues involved in this process. For example, the His1 residue at the N-terminus of secretin is known to be essential for its biological activity and is proposed to interact with Trp284 in the fifth transmembrane helix of the receptor. bioscientifica.com Similarly, Asp3 of the secretin peptide is thought to form a crucial hydrogen bond with Asn278 in the second extracellular loop of the receptor. bioscientifica.com
Analysis of Intracellular Mediators and Secondary Messengers
Regulation of Cellular Functions and Physiological Processes
The signaling cascades initiated by secretin binding translate into significant physiological responses, most notably the regulation of secretions in the gastrointestinal tract.
One of the most well-characterized physiological roles of secretin is the stimulation of bicarbonate-rich fluid secretion from the epithelial cells lining the pancreatic ducts. nih.govnih.gov This process is essential for neutralizing acidic chyme entering the duodenum from the stomach, creating an optimal pH for the activity of pancreatic digestive enzymes. wikipedia.org
The cellular mechanism is a direct consequence of the SCTR-cAMP-PKA signaling pathway within the pancreatic ductal cells. nih.govamegroups.cn The process involves the coordinated action of several ion transporters located on the apical (luminal) and basolateral membranes of the ductal cells.
| Step | Event | Key Proteins/Mediators | Location | Reference |
|---|---|---|---|---|
| 1 | Secretin binds to its receptor. | Secretin, Secretin Receptor (SCTR) | Basolateral Membrane | amegroups.orgnih.gov |
| 2 | The receptor activates the Gs protein, which in turn activates adenylyl cyclase. | Gs Protein, Adenylyl Cyclase | Basolateral Membrane | uniprot.orgwikipedia.org |
| 3 | Adenylyl cyclase produces the second messenger cAMP, which activates PKA. | cAMP, Protein Kinase A (PKA) | Cytosol | amegroups.orgnih.gov |
| 4 | PKA phosphorylates and activates the CFTR channel. | PKA, CFTR | Apical Membrane | nih.govresearchgate.net |
| 5 | Activated CFTR allows chloride ions (Cl-) to flow out of the cell into the pancreatic duct lumen. | CFTR, Cl- | Apical Membrane | nih.govprimescholars.com |
| 6 | The increased luminal Cl- concentration drives the activity of a Cl-/HCO3- exchanger. | Cl-/HCO3- Exchanger (e.g., SLC26A6) | Apical Membrane | mdpi.comresearchgate.net |
| 7 | The exchanger transports bicarbonate (HCO3-) out of the cell into the lumen in exchange for Cl-. | HCO3-, Cl- | Apical Membrane | mdpi.comresearchgate.net |
| 8 | Bicarbonate is supplied to the cell interior via basolateral transporters like the Na+-HCO3- cotransporter. | Na+-HCO3- Cotransporter (NBC) | Basolateral Membrane | primescholars.com |
The central event in this process is the PKA-mediated phosphorylation and subsequent opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel located on the apical membrane. nih.govprimescholars.comresearchgate.net The opening of CFTR allows chloride ions (Cl⁻) to exit the cell into the ductal lumen. This luminal accumulation of Cl⁻ creates the electrochemical gradient necessary to drive the activity of an apical Cl⁻/HCO₃⁻ exchanger (a member of the SLC26 family), which secretes bicarbonate into the lumen while importing Cl⁻ back into the cell. mdpi.comresearchgate.net This "recycled" Cl⁻ is then available to pass through CFTR again, sustaining the secretory process. The secretion of bicarbonate and chloride ions creates an osmotic gradient that drives water into the duct, resulting in the flow of a large volume of alkaline, bicarbonate-rich pancreatic juice. amegroups.cn
Modulation of Gastric Chief Cell Function and Secretory Processes
Gastric chief cells, also known as zymogenic cells, are responsible for secreting digestive proenzymes, primarily pepsinogen. sci-hub.se The secretion of pepsinogen is a regulated process stimulated by various factors, including the hormone cholecystokinin (B1591339) (CCK) and cholinergic nerve activity. researchgate.netnih.gov
Nastorazepide modulates the function of gastric chief cells by antagonizing the CCK-2 receptor, which is also recognized as the gastrin receptor. targetmol.commedchemexpress.com Gastrin and CCK share a common C-terminal amino acid sequence and can both bind to CCK receptors. newdrugapprovals.org While the CCK-A (CCK-1) receptor is thought to be the primary mediator of CCK-stimulated pepsinogen secretion from chief cells, the CCK-B (CCK-2) receptor, activated by gastrin, also plays a role in gastric mucosal function. researchgate.netmedchemexpress.com
Nastorazepide exhibits a high selectivity for the CCK-2 receptor over the CCK-1 receptor. nih.gov Its primary influence on chief cell secretion is therefore through the blockade of gastrin-mediated pathways. By inhibiting the CCK-2 receptor, Nastorazepide can suppress gastrin-stimulated acid secretion from parietal cells, which indirectly affects the activation of pepsinogen to pepsin in the acidic environment of the stomach. sci-hub.seresearchgate.net While initially investigated for its potential in treating acid-related disorders like gastroesophageal reflux disease and peptic ulcers, its precise impact on direct pepsinogen release is linked to the complex interplay between gastrin and CCK signaling in the gastric environment. newdrugapprovals.orgsci-hub.se
Table 1: Receptor Binding Affinity of Nastorazepide (Z-360)
| Receptor | Ligand | Affinity (Ki) | Selectivity (CCK-2 vs CCK-1) |
|---|
This table summarizes the high-affinity and selective binding of Nastorazepide to the human CCK-2 receptor.
Regulation of Paracellular Permeability in Epithelial Monolayers
The barrier function of epithelial monolayers, such as the lining of the gastrointestinal tract, is critically maintained by tight junctions (TJs). These complex protein structures seal the space between adjacent cells, regulating the passage of ions, solutes, and water through the paracellular pathway. nih.govmdpi.com The permeability of this pathway is a dynamic process influenced by various signaling molecules and pathways. mdpi.com
The direct effects of Nastorazepide on the paracellular permeability of epithelial monolayers have not been extensively detailed in available research. However, its mechanism as a CCK-2 receptor antagonist suggests it would counteract the effects of CCK and gastrin on epithelial barrier function. The activation of muscarinic acetylcholine (B1216132) receptors, for instance, has been shown to increase paracellular permeability in salivary epithelial cells through the downregulation and redistribution of the tight junction protein claudin-4. bjmu.edu.cn
Studies on other modulators of tight junctions, such as larazotide (B1674505) acetate, demonstrate that targeting these structures can enhance barrier function by promoting the proper localization of key TJ proteins like ZO-1, occludin, and various claudins, as well as the adherens junction protein E-cadherin. nih.gov While Nastorazepide's primary role is receptor antagonism, its high hydrophobicity has been noted as a potential limiting factor for optimal in vivo biodistribution, leading to the development of more hydrophilic derivatives to improve cell selectivity and targeting. acs.org The regulation of paracellular permeability by Nastorazepide would likely involve the inhibition of CCK/gastrin-induced signaling cascades that might otherwise alter the expression or localization of tight junction proteins.
Table 2: Key Proteins in the Regulation of Paracellular Permeability
| Protein Type | Examples | Function in Paracellular Pathway |
|---|---|---|
| Tight Junction (TJ) Proteins | Claudins, Occludin, Tricellulin | Form the primary barrier and selective pores. mdpi.com |
| TJ-associated Proteins | Zonula Occludens (ZO-1, ZO-2, ZO-3) | Scaffold proteins linking TJs to the actin cytoskeleton and signaling molecules. mdpi.com |
This table outlines the major protein families involved in controlling the paracellular permeability of epithelial cells.
Interactions with Related Endocrine and Signaling Systems
Nastorazepide's primary interaction is with the endocrine signaling system mediated by gastrin and cholecystokinin. ncats.iomedchemexpress.com Both are crucial hormones in the gastrointestinal tract, regulating digestion, secretion, and motility. medchemexpress.com Gastrin is also a known growth factor for certain gastrointestinal tissues and tumors. ncats.io By blocking the CCK-2/gastrin receptor, Nastorazepide interferes with the physiological and pathological processes driven by these hormones.
The antagonism of the CCK-2 receptor by Nastorazepide leads to the inhibition of several downstream signaling pathways. Activation of the CCK-2 receptor is known to involve nonreceptor tyrosine kinases and to stimulate pathways such as the MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival. sci-hub.se Research has shown that Nastorazepide can inhibit the production of several key signaling molecules, including:
Interleukin-1β (IL-1β)
Ephrin B1
Vascular Endothelial Growth Factor (VEGF)
Hypoxia-inducible factor-1α (HIF-1α) medchemexpress.com
Furthermore, Nastorazepide has been observed to reduce the phosphorylation of Akt, a key component of the PI3K pathway, and the NR2B subunit of the NMDA receptor. medchemexpress.com These actions underscore its potential role in modulating inflammatory responses, angiogenesis, and neuronal signaling. The CCK-2 receptor can also transactivate the epidermal growth factor receptor (EGFR), a critical pathway in cell growth, which would be inhibited by Nastorazepide. sci-hub.se
Although highly selective for the CCK-2 receptor, some evidence suggests that at higher concentrations, Nastorazepide may also interact with the CCK-1 receptor, leading to analgesic effects. researchgate.net This indicates a broader, though less potent, interaction with the cholecystokinin signaling system.
Table 3: Signaling Molecules and Pathways Modulated by Nastorazepide (Z-360)
| Target Molecule/Pathway | Effect of Nastorazepide | Associated Cellular Process |
|---|---|---|
| IL-1β | Inhibition medchemexpress.com | Inflammation |
| Ephrin B1 | Inhibition medchemexpress.com | Cell migration, angiogenesis |
| VEGF | Inhibition medchemexpress.com | Angiogenesis |
| HIF-1α | Inhibition medchemexpress.com | Cellular response to hypoxia |
| Akt Phosphorylation | Reduction medchemexpress.com | Cell survival, proliferation |
This table summarizes the downstream effects of Nastorazepide on various signaling molecules and pathways as a consequence of CCK-2 receptor antagonism.
Chemical Synthesis and Analog Design in Research
Methodologies for Peptide Synthesis and Production
The production of canine secretin for research purposes is primarily achieved through chemical peptide synthesis, with solid-phase peptide synthesis (SPPS) being a standard and effective methodology. bioscientifica.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This approach allows for efficient purification at each step and has been successfully used to produce synthetic secretin that demonstrates full biological activity when tested for its effects on pancreatic secretion in dogs. bioscientifica.com
In addition to purely chemical methods, recombinant DNA technology offers an alternative route for production. This genetic engineering approach involves synthesizing the gene for a secretin precursor, such as secretylglycine, which is then incorporated into a suitable vector (e.g., in Escherichia coli). google.com The host organism expresses this precursor, which can be isolated and then enzymatically converted into the final, active secretin hormone. google.com This method can yield fully active secretin, demonstrating the viability of biotechnological production pathways. google.com
Following synthesis, purification is critical. A common protocol involves gel filtration followed by preparative high-performance liquid chromatography (HPLC) to obtain an essentially homogeneous peptide. bioscientifica.com Proper storage, such as lyophilized from a dilute acetic acid solution, is necessary as secretin can undergo rearrangement and lose bioactivity over time. bioscientifica.com
Rational Design and Synthesis of Canine Secretin Analogues and Derivatives
The rational design of secretin analogues is a key strategy for probing the structure-function relationships of the hormone. By systematically modifying the peptide's structure, researchers can identify which amino acid residues are critical for receptor binding and activation.
Targeted modifications, including truncations and amino acid substitutions, have been crucial in mapping the functional sites of the secretin peptide. The N-terminal region of secretin is known to be paramount for its biological activity. mdpi.com Studies on human and rat secretin analogues, which provide valuable insights applicable to the canine form, have shown that even minor changes in this region can drastically alter efficacy.
N-Terminal Truncation: Progressive removal of amino acids from the N-terminus leads to a rapid decline in receptor activation and potency. mdpi.com For example, secretin(2-27), which lacks only the first histidine residue, shows a severe reduction in its ability to stimulate cAMP synthesis. mdpi.com Further truncation to secretin(7-27) completely abolishes any agonist effect, though the fragment can still bind to the receptor at high concentrations, acting as a weak antagonist. mdpi.com
Amino Acid Substitution: Replacing specific amino acid residues (an "Alanine Scan") helps to pinpoint their importance. The substitution of residues His¹, Asp³, Phe⁶, and Leu¹⁰ in human secretin with alanine (B10760859) has been shown to increase the EC₅₀ value significantly, indicating their importance for receptor activation. mdpi.com The Asp³ residue is particularly sensitive to modification. mdpi.com Conversely, many residues in the C-terminal helical region can be substituted with less impact on activity.
Development of Antagonists: Building on this knowledge, researchers have rationally designed high-affinity antagonists. By starting with a truncated, inactive fragment like sec(5-27), modifications can be introduced to enhance binding affinity without restoring agonist activity. For instance, creating a lactam bridge to stabilize the helical structure and substituting residues with both natural and unnatural amino acids (e.g., L-cyclohexylalanine) has led to the development of potent antagonists with binding affinities comparable to native secretin. nih.gov
Table 1: Biological Activity of Selected Secretin Analogues
This table summarizes the effects of various modifications on secretin's ability to bind to its receptor (IC₅₀) and to activate it (EC₅₀). Lower values indicate higher affinity or potency.
| Peptide Analogue | Modification(s) | Receptor Binding (IC₅₀, nM) | Biological Activity (EC₅₀, nM) | Activity Type | Reference(s) |
| Secretin (Human) | Wild-Type | 0.325 | 3.26 | Full Agonist | mdpi.com |
| Rat Secretin | Natural Variant | 1.231 | - | Full Agonist | mdpi.com |
| Ala⁶-Secretin | Phe⁶ to Ala Substitution | - | 155.2 | Partial Agonist | mdpi.com |
| Secretin(5-27) | N-Terminal Truncation | 722 | Inactive | Antagonist | nih.gov |
| [Y¹⁰,c(E¹⁶,K²⁰)]sec(5-27) | Lactam Bridge, Tyr Substitution | 30 | Inactive | Antagonist | nih.gov |
| [Y¹⁰,c(E¹⁶,K²⁰),I¹⁷,Cha²²,R²⁵]sec(5-27) | Multiple Substitutions | 3.8 | Inactive | Antagonist | nih.gov |
To visualize and track the interaction between secretin and its receptor, modified analogues are generated to act as molecular probes. These are indispensable tools for elucidating the mechanism of action and mapping the physical points of contact between the ligand and the receptor.
Radiolabeled Probes: A common technique is to introduce a tyrosine residue into the peptide sequence, often at a position known to tolerate modification like position 10, to serve as a site for radioiodination (e.g., with ¹²⁵I). nih.gov These radiolabeled ligands are used in competition binding assays to determine the binding affinities of other, non-labeled analogues. nih.gov
Photolabile Probes: For more detailed mapping of the binding pocket, photolabile probes are synthesized. These analogues incorporate a photo-reactive amino acid, such as p-benzoyl-L-phenylalanine (Bpa), at specific positions. nih.gov When exposed to UV light, the Bpa residue forms a covalent bond with the nearest amino acid in the receptor protein. By creating a series of probes with Bpa at different positions (e.g., positions 15, 20, 24, and 25), researchers can "walk" the peptide across its binding site. nih.gov After cross-linking, the receptor can be fragmented and sequenced to identify exactly which of its residues were labeled by each probe, providing precise, experimentally derived distance constraints for building models of the ligand-receptor complex. nih.gov For instance, a probe with a photolabile residue at position 2 of secretin was found to label the first extracellular loop of the receptor, providing a novel and critical constraint for understanding how the N-terminus of the hormone docks with the receptor's core. nih.gov
Targeted Modifications for Investigating Receptor Specificity
Enzymatic and Non-Enzymatic Degradation Pathways in Vitro
The stability of canine secretin is a critical factor in its biological activity and is significantly influenced by its environment. In vitro studies using simulated gastrointestinal fluids have demonstrated that secretin, like many peptides, is susceptible to rapid degradation, particularly by digestive enzymes. core.ac.uknih.gov
Enzymatic Degradation: The primary route of degradation is enzymatic proteolysis.
In Gastric Fluid: In the acidic environment of the stomach, the primary enzyme is pepsin. Studies with simulated gastric fluid (SGF) show that larger peptides, including secretin, are rapidly metabolized by pepsin. core.ac.uknih.govacs.org
In Intestinal Fluid: The environment of the small intestine is even more challenging for peptide stability. Pancreatic proteases, such as trypsin and chymotrypsin (B1334515), which are active at the neutral pH of simulated intestinal fluid (SIF), rapidly degrade secretin. core.ac.uknih.govdvm360.com Trypsin typically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues, while chymotrypsin targets large hydrophobic residues like phenylalanine, tryptophan, and tyrosine. wur.nl Given the presence of multiple such sites in the canine secretin sequence, the peptide has a very short half-life in intestinal fluid. acs.org This rapid breakdown is a major barrier to the oral delivery of the peptide. core.ac.uknih.gov
Non-Enzymatic Degradation: Non-enzymatic degradation pathways are generally less significant than enzymatic breakdown under physiological conditions. Studies have shown that in simulated gastric and intestinal fluids prepared without their respective enzymes (pepsin and pancreatin), peptide degradation is minimal, indicating that pH alone is not the primary cause of instability. core.ac.uknih.gov However, chemical modifications such as C-terminal amidation, which is present in native secretin, can increase stability by preventing degradation by some carboxypeptidases.
Structure Activity Relationship Sar Studies
Identification of Key Structural Determinants for Biological Activity
The development of Epelsiban originated from the screening of compound libraries, which identified a novel series of 2,5-diketopiperazine derivatives as antagonists of the human oxytocin (B344502) receptor. nih.gov The initial lead compound was a mixture of isomers with a binding affinity (Ki) of 300 nM. wikipedia.org Subsequent SAR studies were instrumental in refining this lead into a highly potent and selective antagonist.
A pivotal breakthrough was the development of a semi-rigid and chirally pure 2,5-DKP structure, which exhibited a significant increase in potency (Ki = 4 nM). wikipedia.org These initial studies highlighted several critical structural features essential for high-affinity binding to the oxytocin receptor:
The 2,5-Diketopiperazine (DKP) Scaffold: This conformationally constrained heterocyclic ring serves as the core template of Epelsiban. wikipedia.org Its rigid nature is thought to pre-organize the appended substituents into a bioactive conformation, minimizing the entropic penalty upon binding to the receptor. wikipedia.org
Substituents at C-3 and C-6: The nature and orientation of the substituents on the DKP ring are crucial for activity. For optimal potency, these substituents are required to be in a cis disposition. wikipedia.org
The C-3 Indanyl Group: An indanyl group at the C-3 position of the DKP ring was found to be a preferred substituent for potent oxytocin antagonism. wikipedia.org
The C-6 Branched Alkyl Group: At the C-6 position, a 4-carbon branched alkyl group, specifically a sec-butyl group derived from D-alloisoleucine, was identified as optimal for activity. wikipedia.orgnewdrugapprovals.org
The N-1 Side Chain: The substituent at the N-1 position of the DKP ring, which includes a pyridyl moiety and a morpholine (B109124) amide, was also a key area for optimization. SAR studies involving mono- and di-substitution in the 3'-pyridyl ring led to the selection of the 2',6'-dimethyl-3'-pyridyl group in Epelsiban, which contributed to its high potency (pKi = 9.9). newdrugapprovals.orgacs.org The morpholine amide was also found to be a favorable component. acs.org
These systematic modifications collectively led to the development of Epelsiban, a compound with sub-nanomolar affinity for the human oxytocin receptor and exceptional selectivity over the closely related vasopressin receptors. wikipedia.orgnewdrugapprovals.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
To further understand the structural requirements for oxytocin receptor antagonism within the 2,5-diketopiperazine class, quantitative structure-activity relationship (QSAR) studies have been employed. nih.gov These computational models aim to correlate the chemical structures of a series of compounds with their biological activities, providing predictive insights for the design of new, potentially more potent molecules. nih.gov
A notable 3D-QSAR study was conducted on a large set of 121 2,5-diketopiperazine derivatives as OTR antagonists, utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods. nih.gov The resulting CoMSIA model demonstrated strong predictive power, with a high cross-validated correlation coefficient (Q²) of 0.614 and a predicted correlation coefficient (R²pre) of 0.912 for the test set of compounds. nih.gov
The contour maps generated from this model provided a visual representation of the key structural features influencing antagonist potency:
Steric Fields: The model indicated that bulky substituents are favored in certain regions of the molecule, likely corresponding to hydrophobic pockets within the receptor's binding site.
Electrostatic Fields: The analysis highlighted areas where electropositive or electronegative potentials are favorable, suggesting the importance of specific electrostatic interactions with receptor residues.
Hydrophobic Fields: The model confirmed the significance of hydrophobic interactions, with specific regions where hydrophobicity enhances binding affinity.
Hydrogen Bond Donor and Acceptor Fields: The QSAR analysis identified key locations where hydrogen bond donors and acceptors on the ligand are crucial for interaction with the receptor.
These QSAR models serve as powerful predictive tools, guiding the rational design of novel OTR antagonists by prioritizing compounds with the desired structural and physicochemical properties for enhanced biological activity. nih.gov
Conformational Analysis and Flexibility of the Peptide Structure
Although Epelsiban is a non-peptide molecule, its 2,5-diketopiperazine core is derived from the cyclization of a dipeptide. wikipedia.org The conformational properties of this DKP scaffold are a key aspect of its function as a privileged structure in medicinal chemistry. plos.org
The 2,5-DKP ring is a relatively rigid structure, which helps to reduce the conformational flexibility of the molecule. wikipedia.org This pre-organization of the substituents into a specific three-dimensional arrangement is thought to be advantageous for binding to the target receptor, as it reduces the entropic cost of binding. wikipedia.org
Conformational analysis of 2,5-diketopiperazine scaffolds has shown that they can act as mimics of secondary protein structures, such as β-turns or even portions of an α-helix. plos.orgnih.govresearchgate.net In the context of Epelsiban, the DKP core positions the indanyl group, the sec-butyl group, and the N-1 side chain in a precise spatial orientation that is complementary to the binding pocket of the oxytocin receptor. wikipedia.org
Impact of Amino Acid Substitutions on Functional Outcomes
The structure of Epelsiban can be conceptually broken down into components derived from amino acid-like precursors. The SAR studies conducted during its development effectively explored the impact of what can be considered "amino acid substitutions" on its antagonist activity.
The initial lead compound was a mixture of isomers, and a key step in the optimization process was the move to a chirally pure compound, highlighting the importance of specific "amino acid" stereochemistry. wikipedia.org
The exploration of different substituents at the C-3 and C-6 positions of the DKP ring is analogous to varying the side chains of the two amino acids that form the dipeptide precursor.
| Position | Original Group (in precursor) | Modification Explored | Impact on Activity |
| C-3 | Indanyl (from R-indanylglycine) | Various aromatic and aliphatic groups | The indanyl group was found to be optimal for potency. wikipedia.org |
| C-6 | sec-Butyl (from D-alloisoleucine) | Variation of the 3-isobutyl group | A 4-carbon branched alkyl group was determined to be the best performer. wikipedia.orgnewdrugapprovals.org |
Furthermore, extensive modifications were made to the N-1 side chain, particularly the pyridyl ring. newdrugapprovals.orgacs.org Mono- and di-substitution on this ring were investigated, with the 2',6'-dimethyl substitution in Epelsiban proving to be crucial for achieving high potency. newdrugapprovals.orgacs.org This can be likened to modifying the side chain of a non-natural amino acid component of the molecule.
These "substitutions" were critical in fine-tuning the molecule's properties, not only for potency at the oxytocin receptor but also for achieving high selectivity over the vasopressin receptors and for optimizing its pharmacokinetic profile, such as oral bioavailability. wikipedia.orgacs.org
Stereochemical Considerations in Ligand-Target Interactions
Stereochemistry is a paramount factor in the biological activity of Epelsiban, a fact that was established early in its development. wikipedia.orgnih.gov The initial lead compound was a racemic mixture, and its separation into pure stereoisomers revealed a significant difference in their antagonist potencies. wikipedia.org
The optimal biological activity of Epelsiban is confined to a specific stereoisomer, with the following chiral centers having a defined configuration: (3R, 6R, 7R). wikipedia.org
C-3 and C-6 Stereochemistry: The substituents at the C-3 (indanyl) and C-6 (sec-butyl) positions of the diketopiperazine ring are in a cis relationship to each other. wikipedia.org The absolute configuration at these centers is (3R, 6R). This specific arrangement is critical for correctly positioning these groups for interaction with the oxytocin receptor.
C-7 Stereochemistry: The stereocenter in the N-1 side chain, designated as C-7, also has a defined R-configuration. wikipedia.org The importance of this stereocenter is highlighted by the fact that the (7S)-isomer of the related compound, Retosiban, is 10-fold less potent than the (7R)-isomer. wikipedia.org In contrast, the (3S, 6S, 7S)-isomer of this series is typically over 500 times less active than the (3R, 6R, 7R)-isomer, underscoring the critical nature of the DKP ring's stereochemistry. wikipedia.org
The synthesis of Epelsiban involves a key step where epimerization at the exocyclic C-7 position occurs, leading to the thermodynamically more stable and biologically more active (7R)-isomer as the major product. wikipedia.org
The strict stereochemical requirements for Epelsiban's activity strongly suggest a highly specific and well-defined binding pocket in the oxytocin receptor. The precise three-dimensional arrangement of the indanyl group, the sec-butyl group, and the N-1 side chain, dictated by the (3R, 6R, 7R) stereochemistry, is essential for achieving the high-affinity and selective antagonism that characterizes this compound.
In Vitro and Ex Vivo Research Models and Methodologies
Cell Culture Systems for Mechanistic Investigations
Canine gastric monolayers serve as a critical in vitro model for elucidating the physiological roles of Canine Secretin. Research has demonstrated that Canine Secretin regulates the function of gastric chief cells and modulates paracellular permeability within these monolayers. targetmol.comchemsrc.commedchemexpress.comgentaur.it The underlying mechanism for this regulation has been identified as a pathway dependent on Src kinase, a non-receptor tyrosine kinase. targetmol.comchemsrc.comglpbio.com These studies highlight the utility of canine gastric monolayer systems in dissecting the specific cellular and molecular signaling pathways activated by Canine Secretin in the gastric mucosa.
A variety of primary cell cultures and immortalized cell lines have been instrumental in advancing our understanding of secretin and its receptor (SCTR). Primary cells, which are isolated directly from tissues, provide a model that closely mirrors the in vivo state. For instance, primary pancreatic epithelial cells are used in research, offering insights into the pancreatic responses to secretin. cellbiologics.com Similarly, primary myoblast cell cultures have been established to study metabolic processes and have potential applications in secretin-related research. nih.gov
Immortalized cell lines, which can be cultured for extended periods, are widely used for their convenience and reproducibility in studying the secretin signaling axis. Chinese Hamster Ovary (CHO-K1) cells, genetically engineered to stably express the human secretin receptor (a technique referred to as stable transfection), are a common model for functional assays. genscript.com These cells are used to investigate ligand binding, receptor activation, and downstream signaling events like intracellular calcium mobilization. genscript.com
In the context of cancer research, a panel of human cholangiocarcinoma (cancer of the bile duct) cell lines, including Mz-ChA-1, HuH-28, and TFK-1, have been used to study the effects of secretin on cancer cell proliferation. These are compared against non-malignant human cholangiocyte cell lines such as H-69 and HIBEpiC to understand the differential effects of secretin in normal versus cancerous states. Studies have shown that while secretin is mitogenic for normal cholangiocytes, it can be antiproliferative for cholangiocarcinoma cells, highlighting a switch in cellular response.
Table 1: Cell Lines Utilized in Secretin Receptor Research
| Cell Line Category | Specific Cell Line | Host Species | Application in Secretin Research |
| Immortalized Cell Lines | CHO-K1 / CHO-SecR | Chinese Hamster | Ligand binding, receptor activation, and second messenger assays. genscript.com |
| Mz-ChA-1, HuH-28, TFK-1 | Human | Studying antiproliferative effects of secretin in cholangiocarcinoma. | |
| H-69, HIBEpiC | Human | Investigating proliferative effects of secretin in normal cholangiocytes. | |
| Primary Cell Cultures | Pancreatic Epithelial Cells | Mouse | Research on pancreatic tissue response. cellbiologics.com |
| Myoblast Cell Cultures | Human | Studying cellular metabolic functions. nih.gov |
The advent of organoid and 3D culture systems has provided more physiologically relevant models for secretin research. Organoids are self-organizing, three-dimensional structures grown from stem cells that recapitulate key aspects of organ structure and function. nih.govnih.gov
Biliary organoids, generated from primary cholangiocytes, have been shown to express key biliary markers and, importantly, the secretin receptor. nih.govfrontiersin.org These models are functional and can be used to study cholangiocyte biology and the role of the secretin/SCTR axis in liver health and disease. frontiersin.org Similarly, intestinal organoids, which contain various epithelial cell types including the rare secretin-producing S-cells, offer a powerful tool to study the regulation of secretin production and its function in the gut. nih.govnetrf.org For instance, knocking down specific transcription factors in intestinal organoids has been shown to reduce the expression of secretin. nih.gov
Primary Cell Cultures and Immortalized Cell Lines in Secretin Research
Biochemical and Biophysical Assay Development
Ligand binding assays are fundamental for determining the affinity of a ligand, such as Canine Secretin, for its receptor. nih.gov These assays quantify the interaction between the ligand and the receptor, typically expressed as an inhibition constant (Ki) or a dissociation constant (Kd).
A common method involves competitive binding assays using a radiolabeled version of secretin or a secretin analog. In this setup, membranes from cells expressing the secretin receptor (e.g., CHO-SecR cells) are incubated with a constant amount of the radiolabeled ligand and varying concentrations of the unlabeled test compound (the competitor). By measuring the displacement of the radiolabeled ligand, the affinity of the test compound can be calculated. For example, one study using a secretin analog with a photolabile probe reported a Ki value of 56 ± 8 nM for the wild-type secretin receptor. Systematic analysis of a library of secretin variants through radioligand binding assays has also been performed to map the structural determinants critical for receptor binding. mdpi.com
Table 2: Example of Receptor Affinity Data
| Compound | Receptor | Cell System | Assay Type | Affinity Value (Ki) |
| (Tyr10,Bpa13)Rat secretin-27 | Secretin Receptor | CHO-SecR Cells | Radioligand Binding | 56 ± 8 nM |
Data sourced from a study on a secretin analog probe.
Upon binding to its G protein-coupled receptor, secretin initiates an intracellular signaling cascade, a key component of which is the enzyme adenylyl cyclase. plos.org Therefore, enzyme activity assays, particularly those measuring adenylyl cyclase activity, are crucial for analyzing the functional consequences of receptor activation. amsbio.com
The primary function of activated adenylyl cyclase is to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger. nih.gov Consequently, many assays for secretin pathway analysis are designed to quantify changes in intracellular cAMP levels. Research has shown that in normal cholangiocytes, secretin increases cAMP levels. Conversely, in certain cholangiocarcinoma cell lines, this effect is suppressed. This suppression can be reversed by pertussis toxin, which blocks inhibitory G-proteins (Gαi), suggesting that in these cancer cells, the secretin receptor switches its coupling from the stimulatory G-protein (Gαs) to an inhibitory one, thereby altering the adenylyl cyclase response. These findings underscore the importance of enzyme activity assays in dissecting the complex and sometimes paradoxical signaling of secretin in different cellular contexts.
High-Throughput Screening (HTS) Approaches for Discovering Modulators
High-throughput screening (HTS) has been a pivotal technology in the identification of novel biological modulators. For the compound 110786-77-1, commercially known as GW5074, HTS has been instrumental in uncovering its potential therapeutic applications, particularly in the context of neurodegenerative diseases and oncology.
A notable application of HTS led to the identification of GW5074 as a significant modulator of microglial activity. In a robust, unbiased high-content screening assay designed to find therapeutics that could enhance the clearance of amyloid-beta (Aβ1–42), GW5074 was identified from the Library of Pharmacologically Active Compounds (LOPAC1280), a collection of 1,280 chemicals with known biological functions. pnas.orguu.nlehu.es The screen utilized human monocyte-derived microglia-like (MDMi) cells, a model that closely mimics human microglia. pnas.orguu.nlehu.es The results demonstrated that GW5074, a c-RAF inhibitor, significantly increased the uptake of Aβ1–42 by these cells. pnas.orguu.nl Further investigation revealed that treatment with GW5074 led to an upregulation of key microglial molecules associated with phagocytosis, namely TYROBP, SIRPβ1, and TREM2. pnas.orguu.nl A dose-response analysis confirmed that the enhancement of Aβ1–42 uptake by MDMi cells increased with higher concentrations of GW5074, without impacting cell viability at the tested concentrations. uu.nl
GW5074 has also been featured in broader kinase inhibitor profiling screens, which are essential for determining the selectivity and potential off-target effects of such compounds. polscientific.comresearchgate.net These screens often employ various assay formats, including radioactive filter binding assays and non-radioactive methods like microfluidic mobility shift assays. researchgate.net In one such screening, GW5074 was part of a panel used to test for inhibition of various kinases, providing data on its selectivity profile. polscientific.com For instance, single-concentration testing has indicated that GW5074 can have substantial off-target activities, highlighting the importance of comprehensive profiling. researchgate.net
The table below summarizes the key findings from HTS studies involving GW5074.
| HTS Application | Model System | Key Findings | Reference(s) |
| Discovery of Phagocytosis Modulators | Human Monocyte-Derived Microglia-like (MDMi) Cells | Identified GW5074 as an enhancer of amyloid-beta uptake. | pnas.orguu.nlehu.es |
| GW5074 increased the expression of phagocytic molecules TYROBP, SIRPβ1, and TREM2. | pnas.orguu.nl | ||
| Kinase Inhibitor Profiling | Purified Kinases | Characterized as a potent and selective c-Raf inhibitor with an IC50 of 9 nM. | tocris.commedchemexpress.com |
| Showed over 100-fold selectivity for c-Raf kinase over several other kinases. | tocris.com | ||
| Single-concentration screening suggested potential for off-target activities. | researchgate.net |
Microfluidic and Miniaturized Assay Platforms
The application of microfluidics and miniaturized assay platforms allows for the precise control of the cellular microenvironment and high-throughput analysis of cellular behaviors, making them valuable tools in drug discovery and basic research. The compound GW5074 has been utilized in such platforms, primarily to investigate its effects in complex, three-dimensional (3D) cell culture models that better mimic in vivo conditions.
One significant use of GW5074 in a miniaturized system involves a 3D tumor microenvironment screening platform. researchgate.net This platform combines microfluidic droplet-based encapsulation of tumor cells into microtissues with large-particle flow analysis for high-throughput interrogation. researchgate.net In this system, GW5074 was included as a small molecule inhibitor to probe its effect on tumor cell proliferation within a 3D context. researchgate.net Specifically, it was used at a concentration of 10 μM in studies involving lung adenocarcinoma cells encapsulated in hydrogels containing various extracellular matrix (ECM) proteins like fibronectin and collagen I. researchgate.netjove.com This approach enables the systematic modulation and analysis of cellular, ECM, and soluble factor cues on tumor cell behavior. researchgate.net
Furthermore, GW5074 has been studied in 3D cell culture models to investigate its effects on angiogenesis, a critical process in tumor growth. In one study, a 3D co-culture model of human umbilical vein endothelial cells (HUVECs) and hepatic stellate cells in a collagen gel was used to monitor the formation of endothelial tubes. ynu.ac.jp While GW5074 alone did not significantly affect tube formation or pericyte coverage, its combination with the PDGFR inhibitor imatinib (B729) resulted in a notable decrease in pericyte-covered tube length, a phenotype similar to that of a multi-kinase inhibitor. ynu.ac.jp This highlights the utility of such miniaturized 3D models in dissecting the effects of combination therapies.
The development of microfluidic devices for studying cancer cell migration has also provided a platform where inhibitors like GW5074 could be tested. mdpi.comnih.govresearchgate.net These devices can create stable concentration gradients of chemoattractants to study cell motility and invasion through confined microchannels, mimicking the complex architecture of living tissues. ynu.ac.jpmdpi.com4dcell.com While direct studies detailing the use of GW5074 in these specific migration assays are not prevalent, its known role as a c-RAF inhibitor makes it a relevant compound for such investigations, particularly in cancers with activated RAS/RAF pathways. uu.nl
The table below outlines the application of GW5074 in microfluidic and miniaturized assay platforms.
| Assay Platform | Model System | Research Focus | Key Findings | Reference(s) |
| 3D Tumor Microenvironment Screen | Lung Adenocarcinoma Cells in Hydrogel Microtissues | Effect of small molecule inhibitors on tumor cell proliferation in a 3D context. | GW5074 was used as a c-Raf inhibitor to modulate the tumor microenvironment. | researchgate.netjove.com |
| 3D Angiogenesis Co-culture | HUVECs and Hepatic Stellate Cells in Collagen Gel | Investigating the role of RAF inhibition on endothelial tube formation and pericyte association. | GW5074 in combination with imatinib reduced pericyte coverage of endothelial tubes. | ynu.ac.jp |
| 3D Bioprinted Tumor Models | Colorectal Cancer Cell Lines (KRAS mutant and WT) | To assess kinase-dependent effects on clonogenicity and cell polarity. | Pharmacological inhibition with GW5074 reduced clonogenic capacity and restored cell polarity in KRAS-mutant colonospheres. | uu.nlresearchgate.net |
Ex Vivo Tissue Perfusion and Organ Slice Models
Ex vivo tissue perfusion and organ slice models offer a valuable intermediate between in vitro cell cultures and in vivo animal studies, as they largely preserve the native tissue architecture and microenvironment. pnas.orgpolscientific.comoaepublish.com These models, such as organotypic brain slice cultures, are utilized to study complex biological processes like neuroinflammation, neurodegeneration, and the effects of therapeutic compounds in a more physiologically relevant context. ehu.esnih.govnih.govfrontiersin.orgd-nb.infomdpi.comfrontiersin.org
Organotypic brain slice cultures, for example, can be prepared from various brain regions and maintain their three-dimensional structure, cellular diversity, and synaptic connectivity for extended periods. oaepublish.comfrontiersin.orgd-nb.infofrontiersin.orgoncotarget.com This makes them suitable for investigating the efficacy and mechanisms of action of kinase inhibitors and other drugs on neuronal health and disease pathology. ehu.esnih.gov Studies have successfully used these models to assess the anti-tumoral effects of various kinase inhibitors on glioblastoma cells within the brain tissue environment. nih.gov Similarly, precision-cut lung slices (PCLSs) have been developed as an organotypic model to study the effects of drug-radiation combinations on DNA damage in a preserved lung tissue structure. polscientific.com
Despite the clear potential of these ex vivo platforms for testing compounds like this compound (GW5074), a comprehensive search of available scientific literature did not yield specific studies where GW5074 was directly applied in ex vivo tissue perfusion or organ slice models. While research has been conducted on the effects of other kinase inhibitors, including those targeting pathways involving RAF kinases, in these systems, direct experimental data for GW5074 is not presently available. nih.govpnas.org For instance, the effects of targeting the RAF/MEK/ERK pathway have been explored in various cancer models, and ex vivo organotypic cultures have been used to test small-molecule inhibitors of related signaling pathways like PI3K/AKT/mTOR. pnas.orgnih.gov Research has also demonstrated that targeting oncogenic BRAF can stabilize tumor vasculature and improve tissue perfusion in vivo, a phenomenon that could potentially be studied in an ex vivo perfusion system. pnas.org
Therefore, while the methodological framework exists and is actively used for other compounds, the application of GW5074 in ex vivo tissue perfusion and organ slice models remains an area for future investigation.
Non Human Animal Models for Physiological and Pathological Investigations
Canine Models for Gastrointestinal Physiology and Endocrine Research
Canine models have historically been instrumental in foundational research on secretin, providing critical insights into its effects on pancreatic and gastric functions.
Surgical Models for Studying Pancreatic and Gastric Responses
Surgical preparations in dogs have allowed for detailed investigation of the physiological effects of secretin on the pancreas and stomach. One classic model is the Heidenhain pouch, a surgically created, vagally denervated portion of the stomach, which allows for the collection and analysis of gastric secretions in a controlled manner. Studies using these pouches have demonstrated that secretin can inhibit gastrin-stimulated acid secretion. gastrores.org
Furthermore, conscious dogs equipped with gastric and duodenal cannulas have been utilized to study the influence of secretin on gastric emptying and acid output in response to a meal. frontiersin.orgresearchgate.net In these models, a dye dilution technique can be employed to measure gastric emptying and net acid output, while plasma levels of secretin and other hormones like gastrin are determined through radioimmunoassays. frontiersin.orgresearchgate.net Another surgical model involves the creation of chronic pancreatic fistulae to study the composition and volume of pancreatic juice secreted in response to various stimuli, including secretin. cynbiose.com The model of the orthotopic autotransplanted dog pancreas has been used to examine the effects of total extrinsic denervation on exocrine pancreatic secretion, revealing that the denervated pancreas remains sensitive to exogenous secretin. e-century.us
Integrated Physiological Responses in Intact Systems
In intact canine systems, secretin plays a physiological role in regulating postprandial gastric function. Following a liquid amino acid meal in conscious dogs, there is a natural rise in plasma secretin levels. frontiersin.orgresearchgate.net Intravenous infusion of secretin in these animals has been shown to dose-dependently suppress the postprandial plasma gastrin response, leading to a reduction in both gastric acid output and the rate of gastric emptying. frontiersin.orgresearchgate.net
Conversely, immunoneutralization of circulating endogenous secretin using a specific antisecretin serum leads to an abolishment of the postprandial rise in plasma secretin. frontiersin.org This results in significantly increased plasma gastrin levels and augmented gastric emptying and acid output. frontiersin.org These findings in intact canine models strongly suggest that secretin acts as a physiological enterogastrone, a hormone secreted by the gastrointestinal mucosa that inhibits gastric motility and secretion. Its regulatory effects appear to be mediated, at least in part, by its ability to suppress the release of gastrin. frontiersin.org Additionally, studies in dogs have shown that secretin can induce diuresis with significant increases in sodium and potassium output. annualreviews.org
Table 1: Research Findings in Canine Models for Secretin (110786-77-1) Investigations
| Model Type | Key Research Focus | Significant Findings | Citation(s) |
|---|---|---|---|
| Heidenhain Pouch | Gastric acid secretion | Secretin inhibits gastrin-stimulated acid secretion. | gastrores.org |
| Gastric & Duodenal Cannulas | Postprandial gastric function | Secretin infusion suppresses gastrin release, gastric acid output, and gastric emptying. | frontiersin.orgresearchgate.net |
| Chronic Pancreatic Fistula | Pancreatic exocrine secretion | Allows for the study of pancreatic juice composition in response to secretin. | cynbiose.com |
| Orthotopic Autotransplanted Pancreas | Effect of denervation | Denervated pancreas remains sensitive to exogenous secretin stimulation. | e-century.us |
| Intact Conscious Dogs | Integrated physiological role | Endogenous secretin acts as a physiological regulator of gastric emptying and acid output, partly by inhibiting gastrin. | frontiersin.org |
| Intact Conscious Dogs | Renal function | Secretin induces diuresis and increases sodium and potassium output. | annualreviews.org |
Rodent Models (Murine, Rat) in Secretin Research
Rodent models, particularly mice and rats, have become essential tools in modern secretin research, allowing for genetic manipulation and detailed mechanistic studies that complement the physiological data obtained from canine models.
Genetic and Pharmacological Models for Investigating Disease Mechanisms
The development of genetic models has provided profound insights into the function of the secretin-secretin receptor system. Secretin receptor-deficient (Sctr-/-) mice and secretin-deficient (Sct-/-) mice have been generated. nih.govuniprot.orgaskjpc.org Studies with these knockout mice have revealed that secretin signaling is not essential for the normal development of the pancreas or for the adaptive pancreatic growth induced by a synthetic trypsin inhibitor. askjpc.org However, these mice do exhibit impaired synaptic plasticity and social behavior, highlighting a role for the secretin system in central nervous system function. uniprot.orgphysiology.org
Pharmacological studies in rats have shown that secretin can inhibit gastric acid secretion and motility through a vagal afferent pathway. annualreviews.orgphysiology.org In a rat model of chronic hypoxia-induced neurodegeneration, exogenously administered secretin showed potential neuroprotective effects. plos.org Furthermore, rodent models of polycystic kidney and liver disease (PKD and PLD), such as the PCK rat and the Pkd2(-/WS25) mouse, have been used to investigate the role of secretin in these conditions. While the expression of secretin and its receptor were found to be increased in these models, the administration of exogenous secretin had minimal effects, and the absence of a functional secretin receptor did not influence the severity of the diseases.
Translational Relevance for Understanding Mammalian Physiology
Rodent models offer significant translational relevance for understanding mammalian physiology, although there are recognized limitations. For instance, the homology between the human secretin gene and that of the mouse and rat is 42.7% and 46.8%, respectively. annualreviews.org The study of secretin in rodent models of neurological and behavioral conditions, such as the use of Japanese waltzing mice which exhibit stereotypic movements, has suggested that secretin can modulate motor activity.
The findings from secretin receptor-deficient mice regarding impaired synaptic function and social behavior have provided a potential animal model to explore the neuronal and behavioral abnormalities that may be relevant to certain neurodevelopmental disorders. uniprot.org However, it is crucial to acknowledge the challenges in translating findings from rodent models to human physiology due to differences in size, metabolism, and the complexity of biological systems. Despite these challenges, rodent models remain a cornerstone of preclinical research, providing the foundational data necessary for the development of new therapeutic strategies.
Table 2: Research Findings in Rodent Models for Secretin (this compound) Investigations
| Model Type | Key Research Focus | Significant Findings | Citation(s) |
|---|---|---|---|
| Secretin Receptor Knockout (Sctr-/-) Mice | Pancreatic development, CNS function | Pancreas develops normally; exhibit impaired synaptic plasticity and social behavior. | nih.govuniprot.orgaskjpc.org |
| Secretin Knockout (Sct-/-) Mice | Pancreatic development, CNS function | Normal pancreatic development; used to study the systemic effects of secretin absence. | nih.govaskjpc.org |
| Rat (Pharmacological Studies) | Gastric acid secretion, neuroprotection | Secretin inhibits gastric acid via a vagal afferent pathway; shows potential neuroprotective effects in hypoxia. | annualreviews.orgphysiology.orgplos.org |
| PCK Rat & Pkd2(-/WS25) Mouse | Polycystic kidney and liver disease | Secretin and its receptor are upregulated, but secretin has a minimal role in disease pathogenesis. | |
| Japanese Waltzing Mice | Motor behavior | Secretin administration attenuated stereotypic movements and improved horizontal movement. |
Non-Human Primate (NHP) Models for Advanced Preclinical Research
Non-human primates (NHPs) are considered a gold standard for preclinical research due to their close phylogenetic, genetic, and physiological similarities to humans. This makes them highly valuable for assessing the safety and efficacy of new therapeutic agents before human clinical trials. While NHP models are extensively used in various research areas, including reproductive toxicology, neuroscience, and immunology, specific published research focusing on the gastrointestinal physiological effects of secretin (this compound) in these models is limited.
A comparative study on the effects of secretin and vasoactive intestinal peptide (VIP) on adenylate cyclase in the hearts of different species included the Cynomolgus monkey (Macaca fascicularis). nih.gov The findings indicated the presence of "VIP-preferring" receptors in the monkey heart, with secretin having only a small effect in the left ventricles and being inactive in the atria. nih.gov This contrasts with the "secretin-preferring" receptors found in the rat heart, highlighting species-specific differences in secretin's actions outside the gastrointestinal system. nih.gov
The amino acid sequence of secretin has been inferred from homology in the Golden snub-nosed monkey (Rhinopithecus roxellana), contributing to the comparative understanding of this hormone across primate species. uniprot.org Given the high degree of physiological and genetic similarity between NHPs and humans, including aspects of gastrointestinal function, NHP models represent a critical step in the translational pathway for any potential therapeutic applications of secretin or its analogs. Their use would be particularly important for confirming the physiological responses and safety profiles observed in lower-order animals before moving to human trials.
Table 3: Research Findings in Non-Human Primate (NHP) Models for Secretin (this compound) Investigations
| Model Type | Key Research Focus | Significant Findings | Citation(s) |
|---|---|---|---|
| Cynomolgus Monkey (Macaca fascicularis) | Cardiac adenylate cyclase stimulation | Heart has "VIP-preferring" receptors; secretin has minimal to no effect on adenylate cyclase in atria and ventricles. | nih.gov |
| Golden Snub-nosed Monkey (Rhinopithecus roxellana) | Protein sequencing | The amino acid sequence of secretin has been determined through homology. | uniprot.org |
Utility of NHP Models in Bridging Translational Gaps in Physiology
The physiological similarities between NHPs and humans, especially in drug metabolism, immune responses, and central nervous system function, make them excellent models for studying drug responses. pharmalegacy.com The use of NHP models helps to minimize the risk of unforeseen adverse effects when a drug transitions to human clinical trials. researchgate.net For compounds acting on the central nervous system, such as Remimazolam, NHP models are invaluable for understanding complex physiological effects that may not be accurately predicted by rodent models. neurodegenerationresearch.eu
Research in cynomolgus monkeys has been instrumental in characterizing the sedative properties of Remimazolam. Studies have shown that Remimazolam induces dose-dependent sedative effects with a rapid onset. nih.gov Furthermore, these NHP models have been crucial in demonstrating the synergistic effects between Remimazolam and opioids like remifentanil, a finding with significant implications for clinical use in anesthesia. nih.govfrontiersin.orgresearchgate.net
Comparative Physiology and Translational Readouts in NHPs
Comparative studies in NHPs have provided valuable insights into the physiological effects of Remimazolam relative to other sedatives. For instance, research in cynomolgus monkeys has compared the sedative effects and drug-drug interactions of Remimazolam with those of midazolam and propofol. researchgate.net These studies utilize specific translational readouts to quantify sedation levels, including behavioral scales that monitor exploratory and avoidance behavior, responses to stimuli, posture, and eyelid position. researchgate.net
A study in cynomolgus monkeys demonstrated that chronic administration of Remimazolam can lead to physical dependence, as evidenced by withdrawal signs upon discontinuation. federalregister.govfda.gov These signs included tremors, muscle rigidity, restlessness, and impaired motor activity. fda.gov This finding is consistent with the known effects of other benzodiazepines and highlights the translational relevance of NHP models in predicting potential physiological dependence in humans. fda.gov
Table 1: Observed Withdrawal Signs in Cynomolgus Monkeys After Discontinuation of Remimazolam (Data sourced from a 28-day continuous intravenous infusion study)
| Sign | Description | Reference |
|---|---|---|
| Facial Apprehension | Expressions of fear or anxiety. | federalregister.gov |
| Hyperirritability | Increased sensitivity to stimuli. | federalregister.gov |
| Piloerection | Involuntary bristling of hair. | federalregister.gov |
| Muscle Rigidity | Stiffness and resistance to movement. | federalregister.govfda.gov |
| Retching and Vomiting | Involuntary efforts to vomit. | federalregister.gov |
| Tremors | Involuntary shaking or trembling. | federalregister.govfda.gov |
| Restlessness | Inability to stay still. | federalregister.govfda.gov |
| Impaired Motor Activity | Difficulty with coordination and movement. | federalregister.govfda.gov |
| Decreased Food Consumption | Reduced intake of food. | federalregister.govfda.gov |
| Decreased Body Weight | Loss of body mass. | federalregister.gov |
| Systemic Convulsions | Seizures affecting the entire body (observed in one monkey). | federalregister.govfda.gov |
| Dissociation from Environment | Lack of awareness of surroundings (observed in one monkey). | federalregister.govfda.gov |
Model Validation and Application for Studying Biological Processes
The validation of animal models is a critical step to ensure that the data generated is relevant and predictive of human responses. For sedative and anesthetic drugs, this often involves demonstrating that the model is sensitive to standard agents and can differentiate between desired effects (e.g., sedation) and other pharmacological actions. dovepress.comresearchgate.net
The use of NHP models for studying compounds like Remimazolam, which acts as a positive allosteric modulator of GABA-A receptors, is supported by a body of research validating these models for GABAergic drug research. dovepress.comjst.go.jpnih.gov For example, studies have used PET imaging with specific radioligands like [11C]flumazenil in NHPs to visualize and quantify the binding of benzodiazepines to GABA-A receptors in the brain. nih.govresearchgate.net This allows for a direct assessment of target engagement and helps to validate the model for studying the biological processes affected by drugs like Remimazolam.
Furthermore, NHP models have been successfully used to study the abuse potential of substances, a key biological process relevant to benzodiazepines. researchgate.net Self-administration studies in monkeys have shown that Remimazolam can produce rewarding effects, providing crucial data for its classification and regulatory evaluation. fda.gov
Considerations for Ethical Research Practices in Animal Studies
The use of animals in research, particularly NHPs, necessitates strict adherence to ethical guidelines to ensure their welfare. nih.gov Proper administration of anesthesia is a cornerstone of ethical treatment for laboratory animals in biomedical research. researchgate.net The development and refinement of anesthetic protocols, including the use of balanced anesthesia with multiple drugs to minimize side effects, is crucial for improving animal welfare. nih.govresearchgate.net
Research involving Remimazolam in animal models must comply with all relevant national regulations and institutional policies for the care and use of animals. nih.gov This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) for all experimental procedures. researchgate.netnih.gov Such oversight ensures that studies are designed to minimize the number of animals used and to refine procedures to reduce any potential pain or distress. researchgate.net The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical conduct of animal research. The development of compounds like Remimazolam, which offers a more controlled and potentially safer sedation profile, can contribute to the refinement of anesthetic procedures in animal research, thereby enhancing animal welfare. researchgate.net
Analytical Characterization and Method Development for Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of peptide-based compounds like Ac-DEVD-CHO, ensuring the purity and integrity of research samples.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary technique for assessing the purity of Ac-DEVD-CHO. avantorsciences.comhplc.eu This method separates molecules based on their hydrophobicity. For peptides, C18 columns are commonly used, which have a stationary phase with 18-carbon alkyl chains. hplc.eu
The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu A gradient elution, where the concentration of the organic solvent is increased over time, is employed to separate the peptide of interest from any synthesis-related impurities or degradation products. Purity levels for commercially available Ac-DEVD-CHO are often reported to be greater than 95% as determined by HPLC. avantorsciences.com
A challenge in the HPLC analysis of peptide aldehydes is the potential for the aldehyde group to react with solvents like methanol, if used in sample preparation, to form hemiacetals. nih.gov This can result in the appearance of multiple peaks in the chromatogram, complicating purity assessment. nih.gov Therefore, careful selection of solvents and analytical conditions is critical.
Example of RP-HPLC Conditions for Peptide Analysis:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm (peptide bond) and 280 nm |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
Size-Exclusion Chromatography (SEC) is a valuable technique for studying the aggregation state of peptides and proteins. While Ac-DEVD-CHO is a small tetrapeptide and not typically prone to aggregation under standard conditions, SEC can be employed to detect the presence of higher molecular weight species, such as dimers or larger aggregates, which could potentially form during synthesis, purification, or storage. This method separates molecules based on their hydrodynamic radius, with larger molecules eluting earlier from the column. The application of caspase inhibitors like Ac-DEVD-CHO has been noted in studies involving the formation of protein complexes, where SEC could be used to analyze the resulting species. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is indispensable for the definitive identification and quantification of Ac-DEVD-CHO. nih.gov Following separation by RP-HPLC, the eluent is directed into the mass spectrometer.
For identification, the mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide, confirming its molecular weight. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the peptide ion is fragmented to produce a characteristic pattern that confirms its amino acid sequence. nih.gov
LC-MS is also a powerful tool for quantitative analysis in complex biological matrices, such as cell lysates. rsc.org By monitoring specific ion transitions, highly sensitive and selective quantification of the inhibitor can be achieved. However, the reactivity of the aldehyde group must be considered, as it can form adducts (e.g., hemiacetals, gem-diols) that can complicate the mass spectra and chromatographic profiles. nih.gov
Size-Exclusion Chromatography for Aggregation Studies
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods provide detailed information about the molecular structure and conformation of Ac-DEVD-CHO.
Mass spectrometry (MS) is a cornerstone for the characterization of synthetic peptides like Ac-DEVD-CHO. caymanchem.comrsc.org It provides a precise measurement of the molecular weight, which serves as a primary confirmation of the compound's identity. The expected monoisotopic mass of Ac-DEVD-CHO (C₂₀H₂₉N₄O₁₀) is approximately 501.19 g/mol .
Tandem MS (MS/MS) is used for structural elucidation. The peptide is subjected to fragmentation, typically via collision-induced dissociation (CID), which preferentially cleaves the peptide bonds. This results in a series of b- and y-ions, and the mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the verification of the Asp-Glu-Val-Asp sequence.
Representative MS/MS Fragmentation Data for a Tetrapeptide:
| Fragment Ion | Sequence | Calculated m/z |
|---|---|---|
| b₁ | Ac-Asp | 158.05 |
| b₂ | Ac-Asp-Glu | 287.10 |
| b₃ | Ac-Asp-Glu-Val | 386.17 |
| y₁ | Asp-al | 116.04 |
| y₂ | Val-Asp-al | 215.11 |
| y₃ | Glu-Val-Asp-al | 344.15 |
Note: The table shows theoretical m/z values for singly charged fragment ions. Actual spectra may show different ion series and charge states.
Circular Dichroism (CD) spectroscopy is a technique used to investigate the secondary structure of peptides and proteins in solution. subr.edujascoinc.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com The amide bonds in the peptide backbone are the primary chromophores in the far-UV region (190-250 nm). jascoinc.com
For a short, flexible peptide like Ac-DEVD-CHO, the CD spectrum is typically dominated by signals corresponding to a random coil or disordered conformation. nih.gov This is characterized by a strong negative band near 200 nm. subr.edu However, interactions with its target enzyme, caspase-3, could induce a more ordered conformation in the peptide, which could potentially be observed by changes in the CD spectrum. The technique is sensitive to environmental factors such as solvent polarity and pH, which can influence peptide conformation. subr.edu While a defined secondary structure like an α-helix or β-sheet is not expected for this short, linear peptide in isolation, CD spectroscopy remains a useful tool to confirm its largely unordered state and to study conformational changes upon binding to other molecules.
Table of Compound Names
| CAS Number | Common Name/Abbreviation | Systematic Name |
| 110786-77-1 | Ac-DEVD-CHO | N-Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartal |
Computational Approaches in Secretin Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations have been instrumental in elucidating the intricate interactions between secretin and its receptor (SecR), a member of the Class B G protein-coupled receptor (GPCR) family. nih.govpancreapedia.orgnih.gov These computational techniques have allowed researchers to build three-dimensional models of the secretin-receptor complex, providing a virtual window into the molecular basis of their interaction.
Early molecular modeling of secretin bound to the N-terminal domain of the SecR utilized the NMR-derived solution structure of secretin as a starting point. oup.com These models were further refined using data from photoaffinity labeling studies, which provide spatial constraints to guide the docking process. oup.comnih.gov For instance, molecular dynamics simulations have been used to relax the peptide-receptor complex, ensuring that the resulting model is energetically favorable and consistent with experimental cross-linking data. oup.com
A significant finding from these simulations is the dynamic nature of the secretin-SecR interaction. nih.govnih.gov Molecular dynamics simulations have revealed that the binding process is not a simple lock-and-key mechanism but involves conformational changes in both the peptide and the receptor. nih.govmdpi.com For example, simulations have shown that the N-terminal region of secretin, which is crucial for receptor activation, moves from a position adjacent to extracellular loop 3 (ECL3) in the wild-type receptor to a different position near ECL2 in non-dimerizing mutants, highlighting the role of receptor dimerization in ligand binding. researchgate.net
Furthermore, molecular dynamics simulations have been employed to study the impact of specific amino acid mutations on the stability of the secretin-receptor complex. A study systematically replaced each residue of secretin with alanine (B10760859) and observed the effects on receptor binding and biological activity. nih.gov Molecular dynamics simulations of the L19A mutant, which showed a significant impact on function, indicated that this mutation was destabilizing. nih.gov This destabilization could be due to reduced contact with the receptor or an increased solvent-accessible surface area of hydrophobic residues in the C-terminus of secretin. nih.gov
Table 1: Key Residues in Secretin for Receptor Interaction Identified Through Computational and Experimental Studies
| Residue Position | Amino Acid | Role in Interaction | Reference |
| 1 | Histidine (His) | Critical for receptor binding and biological activity. nih.govbioscientifica.com | 5, 13 |
| 3 | Aspartic Acid (Asp) | Important for receptor binding. nih.gov | 5 |
| 6 | Phenylalanine (Phe) | Key for receptor binding and activity. nih.gov | 5 |
| 7 | Threonine (Thr) | Crucial for both receptor binding and biological activity. nih.gov | 5 |
| 10 | Leucine (Leu) | Important for receptor binding and activity. nih.gov | 5 |
| 19 | Leucine (Leu) | Uniquely critical for secretin receptor binding. nih.gov | 5 |
| 22 | Leucine (Leu) | Important for biological activity. nih.gov | 5 |
| 23 | Leucine (Leu) | Critical for receptor binding and biological activity. nih.gov | 5 |
In Silico Prediction of Peptide-Receptor Binding Affinities
The prediction of binding affinities between peptides and their receptors through in silico methods is a cornerstone of computational drug design and molecular biology research. For canine secretin, these predictions are vital for understanding the determinants of its interaction with the secretin receptor and for the rational design of analogues with modified properties.
Computational alanine scanning is one such in silico technique that has been applied to the secretin-receptor model. nih.gov This method predicts the change in binding free energy (ΔΔG) when a specific residue is mutated to alanine. In a study of secretin, the fixed backbone protocol in the ICM (Internal Coordinate Mechanics) program was used to predict the ΔΔG for residues 15 to 27. nih.gov The results highlighted the importance of residues at positions 19, 22, and 23, which correlated well with experimental findings. nih.gov
Furthermore, radioligand binding assays, while experimental, provide crucial data for validating and refining in silico predictions. For instance, a study investigating a library of secretin variants determined the half-maximal inhibitory concentration (IC50) for the displacement of a radiolabeled ligand. mdpi.combiorxiv.org Unmodified human secretin showed a high affinity with a half-maximal displacement at 0.325 nM, while rat secretin, which is structurally similar to canine secretin, had a slightly lower affinity at 1.231 nM. mdpi.combiorxiv.org Vasoactive intestinal polypeptide (VIP), another member of the secretin peptide family, displayed a significantly lower affinity, with an IC50 approximately 2300-fold lower than that of secretin, underscoring the specificity of the secretin-receptor interaction. mdpi.combiorxiv.org
The development of secretin receptor antagonists has also benefited from in silico predictions. A rationally designed antagonist, [I17, R25]-secretin(5-27), was developed based on computational modeling and exhibited a high binding affinity of 23 nM. biorxiv.org This demonstrates the power of combining computational prediction with experimental validation to engineer peptides with desired pharmacological profiles.
Table 2: Experimentally Determined Binding Affinities of Secretin and Related Peptides
| Peptide | Assay | Parameter | Value | Reference |
| Human Secretin | Radioligand Competition Binding | IC50 | 0.325 nM | 36, 37 |
| Rat Secretin | Radioligand Competition Binding | IC50 | 1.231 nM | 36, 37 |
| Vasoactive Intestinal Polypeptide (VIP) | Radioligand Competition Binding | IC50 | ~747.5 nM | 36, 37 |
| [I17, R25]-secretin(5-27) | Antagonist Binding | Affinity (Ki) | 23 nM | 37 |
| Potent Secretin Antagonist | β-arrestin2-GFP Translocation | IC50 | 309 ± 74 nM | 37 |
Computational Modeling of Secretin's Conformational Dynamics
Understanding the conformational dynamics of secretin is crucial, as its three-dimensional structure is intrinsically linked to its biological function. While peptide hormones like secretin can be flexible in solution, they are thought to adopt a more ordered conformation upon binding to their receptor. gmclore.org Computational modeling has been pivotal in exploring these conformational landscapes.
Early studies employed restrained molecular dynamics calculations based on interproton distance data from nuclear magnetic resonance (NMR) spectroscopy to determine the backbone conformation of secretin in a membrane-mimicking environment (40% v/v trifluoroethanol). gmclore.orgnih.gov These calculations, starting from diverse initial structures such as an α-helix and a β-strand, converged to similar extended structures. gmclore.orgnih.gov The resulting conformation was characterized by short N- and C-terminal strand-like regions and a central part with two irregular helices connected by a "half-turn". gmclore.orgnih.gov
More recent studies have combined cryo-electron microscopy with molecular dynamics simulations to investigate the dynamics of the active Gs-coupled human secretin receptor. nih.govnih.gov These studies have revealed that the interactions between secretin and its receptor are dynamic, with the peptide undergoing conformational adjustments upon binding. nih.govnih.gov The simulations suggest a model of initial peptide engagement where the C-terminus of the peptide first binds to the extracellular domain (ECD) of the receptor, followed by interactions between the N-terminus of the peptide and the receptor's extracellular loop 2 (ECL2). nih.govnih.gov
The conformational flexibility of secretin is a significant factor in determining its biologically active geometry. nih.gov Intramolecular forces within the secretin molecule contribute to a folded, partially helical conformation, giving it properties similar to globular proteins in terms of long-range cooperative interactions. nih.gov The study of rigid, cyclic analogs of secretin, which retain biological activity, provides further insights into the biologically relevant conformation by reducing the inherent flexibility of the linear peptide. nih.gov
Physiologically Based Pharmacokinetics (PBPK) Modeling for Understanding Systemic Behavior in Research Models
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and other compounds in the body. While specific PBPK models for canine secretin are not extensively documented in the available literature, the principles of PBPK modeling and its application to other peptides and drugs in dogs provide a framework for understanding how such a model could be developed and utilized for secretin research.
PBPK models integrate data on the physiological and anatomical characteristics of a species with the physicochemical properties of the compound. nih.goviastate.edu For dogs, this would include parameters like organ volumes, blood flow rates, and tissue composition. frontiersin.orgresearchgate.netnih.gov These models can be particularly useful for interspecies extrapolation, for example, from dogs to humans. researchgate.net
The development of a PBPK model for a peptide like canine secretin would require characterization of its in vitro ADME properties. researchgate.net This includes its metabolic stability in liver microsomes or hepatocytes, which can be used to predict hepatic clearance. admescope.com PBPK models for other peptides have been successfully developed for dogs, demonstrating the feasibility of this approach. researchgate.net For instance, a PBPK model for the peptide deformylase inhibitor IDP-73152 was developed in rats and successfully extrapolated to dogs and humans. researchgate.net
PBPK modeling can also be combined with biorelevant dissolution studies to predict the oral pharmacokinetics of different formulations, a technique that has been applied in dogs. frontiersin.org Although secretin is a peptide and would likely be administered parenterally, this highlights the versatility of PBPK modeling in drug development.
Integration with In Vitro-In Vivo Extrapolation (IVIVE) Techniques for ADME Prediction
In vitro-in vivo extrapolation (IVIVE) is a key component of building bottom-up PBPK models, where in vitro experimental data are used to predict in vivo pharmacokinetic parameters. nih.govtandfonline.com This approach reduces the reliance on extensive animal testing and can provide early predictions of a compound's behavior in vivo. wuxiapptec.com
For a peptide like canine secretin, IVIVE would involve using in vitro systems to determine its metabolic clearance and then scaling these results to predict in vivo clearance. nih.gov In vitro metabolism studies using liver microsomes or hepatocytes from dogs can provide data on the intrinsic clearance of the peptide. admescope.com This in vitro data, combined with physiological parameters from the PBPK model, can then be used to predict the in vivo hepatic clearance. wuxiapptec.com
Challenges in IVIVE include the potential for underprediction of in vivo clearance from in vitro data. wuxiapptec.com Factors such as protein binding in the in vitro system and the potential for metabolites to inhibit enzymes need to be considered to improve the accuracy of the extrapolation. researchgate.netnih.gov It is also important to extrapolate from the intracellular concentration in vitro rather than the nominal concentration to better reflect the in vivo situation. nih.gov
The successful application of IVIVE in PBPK models for other drugs in dogs suggests its potential for predicting the ADME properties of canine secretin. iastate.eduresearchgate.net For example, a study on the dopamine (B1211576) D3 receptor antagonist YQA-14 used in vitro ADME data to build and validate PBPK models in rats and dogs before extrapolating to humans. researchgate.net
Network-Based Analysis of Secretin-Associated Signaling Pathways
Secretin exerts its biological effects by activating a complex network of intracellular signaling pathways upon binding to its receptor. researchgate.net While a formal, large-scale computational network analysis of secretin signaling is not prominently featured in the reviewed literature, the principles of network pharmacology and systems biology provide a framework for understanding these intricate pathways. scienceopen.commdpi.com
The secretin receptor is known to couple to multiple G proteins, primarily Gs and, in some cell types, Gq. biorxiv.orgresearchgate.net Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.net This cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. researchgate.net
In addition to the canonical Gs-cAMP-PKA pathway, secretin receptor activation can also lead to the stimulation of the Gq pathway, resulting in the activation of phospholipase C and subsequent increases in intracellular calcium and diacylglycerol. plos.org The interplay between these pathways allows for a nuanced and cell-type-specific response to secretin.
Network pharmacology is an approach that analyzes the interactions between drugs, their targets, and the broader biological network of a disease. scienceopen.com This methodology could be applied to secretin to create a "drug-target-disease" interaction network, visually representing the complex actions of secretin and identifying key signaling nodes. scienceopen.comfrontiersin.org Such an analysis could reveal how secretin modulates multiple pathways to regulate physiological processes like pancreatic secretion and could help in identifying new therapeutic targets within the secretin signaling network.
A computational model of pancreatic beta-cell signaling has demonstrated the utility of a systems biology approach to understanding the effects of GPCR agonists. plos.org This model incorporated glucose metabolism, GPCR signaling, and the dynamics of second messengers like calcium and cAMP. plos.org This type of computational analysis could be expanded to further dissect the secretin-associated signaling pathways in various target tissues.
Future Directions and Research Frontiers in Canine Secretin Studies
Emerging Research Areas and Unexplored Mechanistic Aspects
While the role of secretin in stimulating pancreatic bicarbonate secretion is well-documented, its broader physiological significance is still being unveiled. frontiersin.orgnih.gov Emerging research is focusing on the pleiotropic effects of secretin in various organ systems, including the brain, kidneys, and heart. frontiersin.orgnih.govcroucher.org.hk
Key emerging areas of investigation include:
Neuro-regulation: Secretin and its receptor are found in various brain regions, including the cerebellum and hippocampus, suggesting its function as a neuropeptide. croucher.org.hknih.gov Future studies are expected to delve deeper into its role in modulating synaptic plasticity, social behavior, and other neurological processes. nih.govfrontiersin.org Research in rodent models has already shown that secretin receptor-deficient mice exhibit impaired synaptic plasticity. nih.gov
Cardiovascular and Renal Homeostasis: Secretin has been observed to influence renal blood flow and fluid homeostasis in dogs. frontiersin.orgamegroups.org Initial studies have reported diuretic effects in dogs, with increases in urinary volume and sodium and potassium output. nih.govamegroups.org The precise mechanisms underlying these effects and their physiological relevance in canines remain a significant area for future exploration.
Biliary Function and Proliferation: Secretin stimulates biliary bicarbonate secretion and has been shown to have trophic effects on cholangiocytes, the cells lining the bile ducts. nih.govamegroups.orgamegroups.org Prolonged administration in rats leads to biliary proliferation. amegroups.orgmdpi.com Understanding the long-term effects and regulatory pathways of secretin on the canine biliary system is a promising research frontier, particularly in the context of cholestatic liver diseases. nih.gov
The exact mechanisms controlling secretin release are not fully understood, presenting another key area for future research. frontiersin.org While acid in the duodenum is a known stimulus, other factors, including a putative secretin-releasing peptide, are also implicated. frontiersin.orgoncohemakey.com
Development of Advanced Research Tools and Molecular Probes
Advancing our understanding of canine secretin's function is intrinsically linked to the development of sophisticated research tools. The creation of specific molecular probes and advanced imaging techniques is crucial for dissecting its signaling pathways.
Photolabile Probes: Researchers have developed photolabile secretin probes to map the interaction between the hormone and its receptor. oup.comnih.govresearchgate.net These tools, which incorporate photolabile residues at different positions within the secretin peptide, allow for the identification of specific contact points within the secretin receptor. oup.comnih.gov Further development of such probes for the canine secretin receptor will provide high-resolution insights into the ligand-receptor docking mechanism. researchgate.net
Fluorescent Ligands: The use of fluorescently labeled secretin analogs enables real-time monitoring of receptor activation and internalization. mdpi.combiorxiv.org These probes are invaluable for high-content screening assays to identify novel agonists and antagonists of the canine secretin receptor.
Antibody Development: The generation of highly specific antibodies against the canine secretin receptor is essential for techniques like immunohistochemistry and immunoassays. mdpi.combiorxiv.org Such tools are critical for accurately localizing receptor expression in different tissues and for quantifying receptor levels in various physiological and pathological states.
Table 1: Advanced Research Tools in Secretin Studies
| Tool Type | Application | Research Finding | Citation |
|---|---|---|---|
| Photolabile Probes | Mapping ligand-receptor interactions | Identified specific residues in the secretin receptor's N-terminal domain as key binding sites. | oup.comnih.gov |
| Fluorescent Ligands | Monitoring receptor activation and internalization | Enabled quantitative analysis of receptor activity in high-content screening assays. | mdpi.combiorxiv.org |
| Specific Antibodies | Localizing and quantifying receptor expression | Used to detect secretin receptor expression in various tumor tissues. | mdpi.combiorxiv.org |
| Transgenic Models | Investigating physiological roles in vivo | Secretin receptor knockout mice showed impaired synaptic plasticity and social behavior. | croucher.org.hknih.gov |
Applications in Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding
"Omics" technologies offer a systems-level view of the molecular changes induced by secretin, providing a comprehensive understanding of its biological impact.
Proteomics: Proteomic analysis can identify the full complement of proteins in a cell or tissue that are affected by secretin signaling. This can reveal novel downstream effector proteins and signaling pathways. Urinary proteomics in dogs is an emerging field that could identify biomarkers related to secretin's renal functions. mdpi.com
Metabolomics: Untargeted metabolomics can provide a snapshot of the metabolic state of an organism or specific tissue in response to secretin. plos.org This approach has been used to study gallbladder mucocele formation in dogs, a condition where secretin-regulated biliary function is relevant. plos.orgresearchgate.net By examining the changes in small molecule metabolites, researchers can uncover new metabolic pathways regulated by canine secretin. For example, metabolomic profiling of serum and bile in dogs has provided insights into metabolic disruptions that could be influenced by hormones like secretin. plos.org
Transcriptomics: RNA sequencing can be used to analyze changes in gene expression in response to secretin. frontiersin.org This can help identify genes and genetic networks that are under the control of secretin signaling, providing a deeper understanding of its regulatory functions.
The integration of these multi-omics datasets will be crucial for building comprehensive models of secretin action in canines. researchgate.net
Innovations in Preclinical Model Development for Complex Biological Systems
To fully explore the complex actions of canine secretin in vivo, innovative and relevant preclinical models are indispensable.
Genetically Engineered Mouse Models (GEMMs): While not canine, mouse models with genetic ablation of secretin or its receptor have been instrumental in uncovering its non-digestive roles, such as in synaptic plasticity and behavior. croucher.org.hknih.govphysiology.org These models provide a valuable platform for initial mechanistic studies before translation to canine-specific models. For instance, secretin receptor knockout mice have been used to study the downstream signaling cascades leading to neuronal abnormalities. nih.gov
Canine-Specific Models: The development of canine-specific preclinical models is paramount. This includes establishing robust in vitro systems using canine cells and tissues, as well as refining in vivo models that accurately recapitulate canine physiology. For example, studies using dogs with pancreatic or duodenal fistulas have been crucial in understanding secretin release and its effects on pancreatic secretion. nih.govnih.gov
Organoid Cultures: The use of canine-derived organoids, particularly from the pancreas and bile ducts, represents a significant step forward. These three-dimensional structures can more accurately mimic the in vivo environment and are ideal for studying the direct effects of secretin on epithelial function and proliferation.
Advanced Surgical Models: Refined surgical models in dogs, such as those with isolated intestinal loops or chronic pancreatic fistulas, will continue to be important for studying the integrated physiological responses to secretin. physiology.orgnih.gov
Table 2: Preclinical Models for Secretin Research
| Model Type | Organism | Key Application | Finding | Citation |
|---|---|---|---|---|
| Knockout Mouse | Mouse | Study of gene function | Secretin receptor knockout impairs synaptic plasticity. | nih.govfrontiersin.org |
| Pancreatic Fistula Dog | Dog | Study of exocrine secretion | Confirmed secretin's role in stimulating bicarbonate output. | nih.govnih.gov |
| Bile Duct Ligation Model | Rat | Study of cholestasis and biliary function | Secretin receptor expression increases during cholestasis. | amegroups.orgmdpi.comnih.gov |
| Genetically Engineered Mouse Models (GEMMs) | Mouse | Investigation of basic biology and treatment evaluation for neuroendocrine neoplasia. | Useful tools for early-stage investigation. | mdpi.com |
| Recurrent Acute and Chronic Pancreatitis Models | Various (Cat, Dog) | Drug screening and therapy development. | Several models have been used for testing potential pancreatitis drugs. | mission-cure.org |
Translational Research Horizons for Fundamental Biological Insights (excluding human clinical applications)
The knowledge gained from fundamental research on canine secretin has significant potential for translational applications in veterinary science, providing insights into various disease processes.
Diagnostic Biomarkers: A deeper understanding of secretin's role in renal and hepatic function could lead to the identification of novel urinary or serum biomarkers for kidney and liver diseases in dogs. mdpi.com Changes in secretin levels or its downstream targets could serve as early indicators of disease.
Understanding Pathophysiology: Research into the secretin signaling pathway is crucial for understanding the pathophysiology of various canine disorders. This includes exocrine pancreatic insufficiency, where secretin stimulation tests can aid in diagnosis, as well as cholestatic liver diseases, where secretin-mediated biliary proliferation may play a role. nih.govdvm360.com
Comparative Physiology: Studying the unique aspects of the secretin system in dogs contributes to the broader field of comparative physiology. By comparing its functions and regulation across different species, researchers can gain fundamental insights into the evolution and diversification of hormonal systems. oncohemakey.com The discovery of secretin in 1902 in dogs laid the foundation for the entire field of endocrinology. britannica.com
Future translational research will focus on leveraging these fundamental biological insights to improve the understanding and diagnosis of complex diseases in canines, ultimately enhancing animal health and welfare.
Q & A
Q. What are the critical considerations for designing a reproducible synthesis protocol for 110786-77-1?
Methodological Answer:
- Step 1 : Reference existing literature to identify established synthetic routes and potential gaps. Use databases like SciFinder or Reaxys to verify reported yields, purity, and reaction conditions .
- Step 2 : Optimize reaction parameters (temperature, solvent, catalysts) systematically. Document deviations rigorously, as minor changes can affect reproducibility .
- Step 3 : Validate purity using HPLC or GC-MS, and confirm structure via -NMR, -NMR, and IR spectroscopy. Cross-reference spectral data with literature .
- Step 4 : Publish detailed experimental protocols in the main manuscript or supplementary materials, including raw spectral data and exact reagent grades .
Q. How should researchers address discrepancies in reported physicochemical properties of this compound?
Methodological Answer:
- Approach 1 : Compare experimental conditions (e.g., solvent polarity, temperature) across studies. For example, solubility variations may arise from crystallinity differences or hydration states .
- Approach 2 : Replicate conflicting experiments using standardized protocols. Use statistical tools (e.g., ANOVA) to assess significance of observed differences .
- Approach 3 : Perform computational simulations (DFT, MD) to predict properties and validate against empirical data .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- Core Techniques :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. Compare chemical shifts with similar compounds .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula. Note isotopic patterns to rule out impurities .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches) and compare with computational vibrational spectra .
- Data Interpretation : Cross-validate results with computational chemistry tools (e.g., Gaussian, ORCA) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involving this compound using kinetic and thermodynamic analyses?
Methodological Answer:
- Kinetic Studies : Conduct time-resolved experiments (stopped-flow, UV-Vis monitoring) to determine rate constants. Use Eyring plots to extract activation parameters (, ) .
- Thermodynamic Analysis : Measure equilibrium constants (e.g., binding affinities via ITC) and correlate with DFT-calculated Gibbs free energy changes .
- Isotope Labeling : Use - or -labeled analogs to track reaction pathways via kinetic isotope effects (KIEs) .
Q. What strategies are effective for resolving contradictions in the biological activity data of this compound?
Methodological Answer:
- Strategy 1 : Standardize assay conditions (cell lines, incubation times, controls). For example, cytotoxicity variations may stem from differing cell viability protocols (MTT vs. resazurin assays) .
- Strategy 2 : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, CRISPR knockouts for specificity) .
- Strategy 3 : Perform meta-analyses of published data to identify outliers or methodological biases .
Q. How can computational modeling enhance the understanding of this compound’s supramolecular interactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor binding poses in explicit solvent. Use umbrella sampling to calculate binding free energies .
- Docking Studies : Compare AutoDock Vina vs. Glide results to assess pose reproducibility. Validate with experimental crystallography or mutagenesis data .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors (logP, polar surface area) to predict bioactivity trends .
Q. What methodologies are recommended for studying this compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via LC-MS. Identify degradation products and propose pathways .
- pH-Dependent Stability : Use UV-Vis or NMR to track structural changes across pH ranges. Correlate with pKa predictions from computational tools .
- Solid-State Analysis : Perform XRPD to assess crystallinity changes and DSC/TGA to study thermal decomposition .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
Methodological Answer:
- Framework Selection : Align with established theories (e.g., frontier molecular orbital theory for cycloadditions, Hammond’s postulate for transition states) .
- Hypothesis Testing : Formulate testable hypotheses (e.g., “Steric effects dominate regioselectivity in X reaction”) and validate via substituent variation experiments .
- Model Refinement : Iteratively update computational models using experimental data to improve predictive accuracy .
Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies of this compound?
Methodological Answer:
- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report / values with 95% confidence intervals .
- Outlier Detection : Use Grubbs’ test or Dixon’s Q-test to identify and exclude anomalous data points .
- Multivariate Analysis : Apply PCA or PLS to disentangle correlated variables (e.g., solubility vs. bioavailability) .
Q. How can interdisciplinary approaches (e.g., chemoinformatics, toxicology) advance research on this compound?
Methodological Answer:
- Chemoinformatics : Use tools like KNIME or Python (RDKit) to mine structure-activity databases for analogs with improved properties .
- Toxicology Profiling : Perform in silico toxicity prediction (ADMETlab) followed by in vitro assays (Ames test, hepatocyte toxicity) .
- Collaborative Workflows : Integrate synthetic chemistry, computational modeling, and bioassay teams to iteratively optimize the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
